molecular formula C19H21N3 B599352 Dmab-anabaseine dihydrochloride CAS No. 32013-69-7

Dmab-anabaseine dihydrochloride

Cat. No.: B599352
CAS No.: 32013-69-7
M. Wt: 291.398
InChI Key: DHCNEWWWKHBASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

DMAB-anabaseine dihydrochloride acts as a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors . It exhibits specific cognition-enhancing effects, improving long-term memory in rats .

Future Directions

A synthetic derivative of anabaseine, DMAB-anabaseine dihydrochloride improves memory in experimental animals and humans and is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia . This suggests that it could have potential therapeutic applications in the treatment of cognitive disorders.

Preparation Methods

The synthesis of Dmab-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde in acidic alcohol at approximately 70°C . The product is then precipitated and recrystallized using less polar solvents to obtain a high-purity compound . Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions and optimizing the purification process to ensure consistency and yield.

Chemical Reactions Analysis

Dmab-anabaseine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding N-oxides, while reduction may yield the corresponding amines.

Comparison with Similar Compounds

Dmab-anabaseine dihydrochloride is unique in its dual action as a partial agonist at α7 receptors and an antagonist at α4β2 receptors . Similar compounds include:

These compounds share similar mechanisms of action but differ in their receptor selectivity and potency, making this compound a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNEWWWKHBASC-YNHPUKFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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